molecular formula C20H24O5 B14019095 (1S,8S,9S)-9,10-dihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadec-13-ene-7,15-dione

(1S,8S,9S)-9,10-dihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadec-13-ene-7,15-dione

Cat. No.: B14019095
M. Wt: 344.4 g/mol
InChI Key: RTIKCEKESDRWAE-MFLZTMIRSA-N
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Description

(1S,8S,9S)-9,10-dihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[76215,801,1102,8]octadec-13-ene-7,15-dione is a complex organic compound with a unique pentacyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,8S,9S)-9,10-dihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadec-13-ene-7,15-dione typically involves multiple steps, including cyclization and functional group transformations. One common synthetic route involves the use of a Diels-Alder reaction to form the pentacyclic core, followed by selective hydroxylation and oxidation reactions to introduce the hydroxyl and carbonyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors for the Diels-Alder reaction and advanced purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(1S,8S,9S)-9,10-dihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadec-13-ene-7,15-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: The methylene bridge can participate in substitution reactions with nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and efficiency.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction of the carbonyl groups can produce diols.

Scientific Research Applications

(1S,8S,9S)-9,10-dihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadec-13-ene-7,15-dione has several scientific research applications:

    Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the synthesis of advanced materials and as a catalyst in certain chemical processes.

Mechanism of Action

The mechanism of action of (1S,8S,9S)-9,10-dihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadec-13-ene-7,15-dione involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound’s unique structure allows it to interact with enzymes and receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1S,8S,9S)-9,10-dihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadec-13-ene-7,15-dione: This compound itself.

    This compound analogs: Compounds with similar structures but different functional groups.

Uniqueness

The uniqueness of (1S,8S,9S)-9,10-dihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[76215,801,1102,8]octadec-13-ene-7,15-dione lies in its pentacyclic structure and the presence of multiple reactive functional groups

Properties

Molecular Formula

C20H24O5

Molecular Weight

344.4 g/mol

IUPAC Name

(1S,8S,9S)-9,10-dihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadec-13-ene-7,15-dione

InChI

InChI=1S/C20H24O5/c1-10-11-4-5-12-18-9-25-20(24,19(12,8-11)15(10)22)16(23)14(18)17(2,3)7-6-13(18)21/h6-7,11-12,14,16,23-24H,1,4-5,8-9H2,2-3H3/t11?,12?,14?,16?,18-,19+,20-/m1/s1

InChI Key

RTIKCEKESDRWAE-MFLZTMIRSA-N

Isomeric SMILES

CC1(C=CC(=O)[C@]23C1C([C@]([C@]45C2CCC(C4)C(=C)C5=O)(OC3)O)O)C

Canonical SMILES

CC1(C=CC(=O)C23C1C(C(C45C2CCC(C4)C(=C)C5=O)(OC3)O)O)C

Origin of Product

United States

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